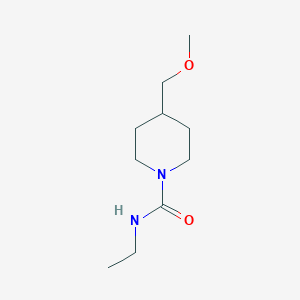
1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride” is a chemical compound with the molecular formula C7H14N2O.ClH . It is related to 1-Aminocyclopropane-1-carboxylate (ACC), a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.66 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Potential Antidepressant Properties
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including compounds structurally related to 1-amino-N-propan-2-ylcyclopropane-1-carboxamide hydrochloride, have been synthesized and evaluated for potential antidepressant properties. Some derivatives were more active than standard antidepressants like imipramine and desipramine. For example, midalcipran, a derivative, showed promise in pharmacological tests and was developed further for clinical evaluation (Bonnaud et al., 1987).
Synthesis Methods
Efficient synthesis methods for 1-aminocyclopropanecarboxylic acid derivatives have been developed. These methods involve the use of sulfur ylide for producing aminocyclopropanes with reasonable diastereoselection and good yields (Zhou et al., 2011).
Antiproliferative Activity
A molecule structurally similar to 1-amino-N-propan-2-ylcyclopropane-1-carboxamide hydrochloride has been synthesized and shown to have significant inhibitory activity against cancer cell lines. This compound, featuring an indazole derivative, demonstrated distinct efficacy in inhibiting the proliferation of various cancer cells (Lu et al., 2021).
Conformational Analysis
Studies on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol have provided insights into the conformational behaviors of such compounds. The crystal structures revealed interesting features regarding the amine fragments and their hydrogen bonding patterns, which can be relevant for understanding the conformational properties of similar compounds (Nitek et al., 2020).
Antitumor Properties
1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, another structurally related compound, has been synthesized and evaluated for its antitumor activity. It showed significant inhibition against HT-29, K562, and MKN45 cancer cell lines, demonstrating the potential of such compounds in cancer treatment (Lu et al., 2020).
Synthesis of Related Compounds
Research has been conducted on the synthesis and characterization of related cyclopropane-carboxamide compounds, which provide valuable insights into the chemical properties and potential applications of similar structures (McLaughlin et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-N-propan-2-ylcyclopropane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-5(2)9-6(10)7(8)3-4-7;/h5H,3-4,8H2,1-2H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQXWKNKKPUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

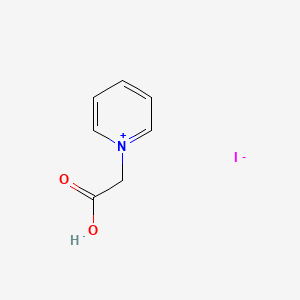

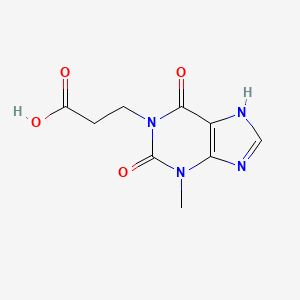
![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2453407.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
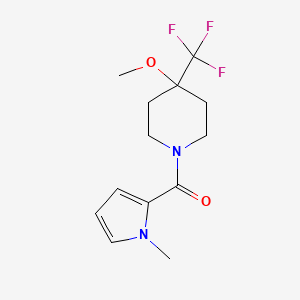
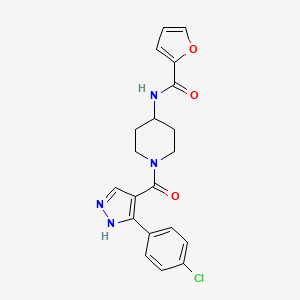
![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)
![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)
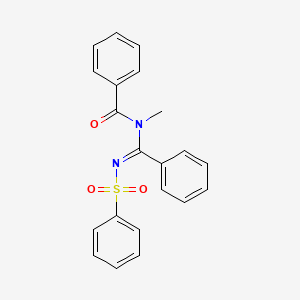
![8-(2-methoxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453423.png)
